Sesamolin
Overview
Description
Sesamolin is a lignan isolated from sesame oil . It is a minor component of sesame oil and is closely related chemically to sesamin . It is also a furofuran lignan .
Synthesis Analysis
Sesamolin can be purified from sesame seeds or oil extracts by various chromatography methods such as silica gel column, counter-current chromatography, preparative HPLC, and centrifugal partition chromatography . Sesamolin, asarinin, and sesamin in sesame oil and serum samples can be analyzed by HPLC using reversed phase C18 columns .
Molecular Structure Analysis
Sesamolin has the molecular formula C20H18O7 . Its chemical structure comprises two phenylpropanoids with their propyl side attached to a central carbon .
Chemical Reactions Analysis
Sesamolin can be analyzed by high performance liquid chromatographic (HPLC) method with photodiode array and fluorescent detectors and a gas chromatography mass-spectrometry (GC/MS) method . The identities of the individual lignans obtained by HPLC were confirmed by GC/MS .
Physical And Chemical Properties Analysis
Sesamolin is a solid compound with a molar mass of 370.35 g/mol . Its solubility is very less in water .
Scientific Research Applications
Anti-inflammatory and Antioxidant Effects
Sesamolin has been recognized for its significant anti-inflammatory and antioxidant effects. A study found that encapsulating sesamolin in phosphatidylcholine micelles enhanced its bioavailability and anti-inflammatory activity, showing downregulation of inflammatory markers and inhibition of lipoxygenase, suggesting potential for managing inflammatory conditions (Yashaswini, Singh, & Kurrey, 2017). Furthermore, sesamol, a degradation product of sesamolin, exhibited potent antioxidant properties, effectively scavenging free radicals and demonstrating antibacterial activities, making it a candidate for food preservation and health supplement applications (Kumar & Singh, 2015).
Cancer Research
Research on sesamolin's applications in cancer treatment has shown promising results. Sesamolin induced apoptosis in human lymphoid leukemia Molt 4B cells, suggesting a potential mechanism through which sesamolin could inhibit cancer cell growth (Miyahara et al., 2001). Additionally, it has been found to enhance the cytolytic activity of natural killer cells against cancer cells, further emphasizing its potential in cancer therapy (Lee & Lee, 2018).
Metabolic and Cardiovascular Health
Sesamolin has been implicated in the modulation of metabolic pathways and improvement of cardiovascular health. It has been shown to enhance the activity of enzymes involved in hepatic fatty acid oxidation, suggesting its beneficial effects on lipid metabolism and potential in preventing metabolic disorders (Lim et al., 2007). A modified derivative of sesamol, INV-403, significantly inhibited the progression of atherosclerosis in an animal model, highlighting the therapeutic potential of sesamolin derivatives in cardiovascular disease management (Ying et al., 2011).
Endocrine and Hormonal Effects
Sesamolin and its metabolites have been evaluated for their estrogenic activities, with findings suggesting that they possess weak estrogenic/antiestrogenic activities, potentially impacting breast cancer cell proliferation and providing insights into their role in hormone-related diseases (Pianjing et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMNWJVJUKMZJY-AFHBHXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2OC3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878472 | |
Record name | Sesamolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sesamolin | |
CAS RN |
526-07-8 | |
Record name | Sesamolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sesamolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sesamolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 526-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SESAMOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A90TJ149G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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